

# Physical & Chemical Properties of Lucidin

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## Compound Focus: Lucidin

CAS No.: 478-08-0

Cat. No.: S533740

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Property	Value / Description
IUPAC Name	1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone
Chemical Formula	C <sub>15</sub> H <sub>10</sub> O <sub>5</sub> [1]
Molecular Weight	270.24 g/mol [1]
CAS Number	478-08-0 [1]
Appearance	Light yellow to yellow solid [1]
Solubility (DMSO)	6.67 mg/mL (24.68 mM) [1]
Natural Source	Roots of <i>Rubia tinctorum</i> L. (Dyer's madder) and <i>Rubia cordifolia</i> (Indian madder) [2] [3]

## Biological Activity & Analytical Data

Aspect	Details
Mutagenicity	Induces mutations in bacterial and mammalian cells; causes DNA damage and single-strand breaks [1].

Aspect	Details
Anticancer Potential	Outperformed FDA-approved Lapatinib in computational studies as a multitargeted agent for breast cancer proteins [3].
Stability	Degrades rapidly in acidic conditions to xanthopurpurin via a retro-aldol process [2].
Quantitative NMR	Method validated for identification and quantification in plant extracts without need for reference samples [4].

## Experimental Protocols

### Protocol 1: Quantitative Analysis of **Lucidin** Glycosides via $^1\text{H}$ NMR Spectroscopy

This protocol is adapted from a study that developed a standard-free method for quantifying anthraquinone derivatives in madder root extracts [4].

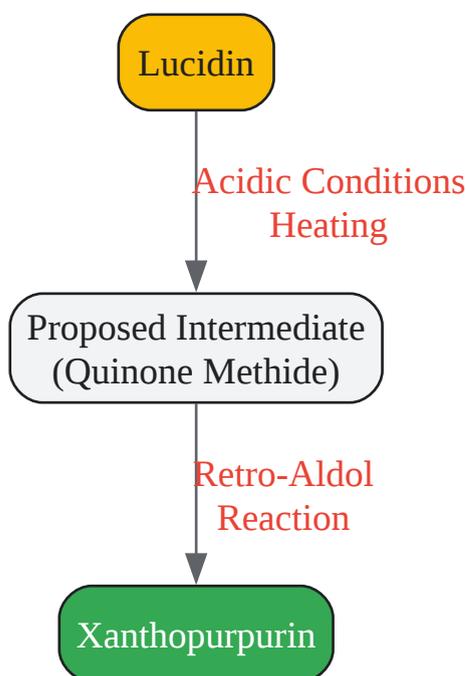
- **Objective:** To identify and quantify **lucidin-3-primeveroside** (the glycosylated precursor to **lucidin**) and ruberythric acid in extracts from the roots and rhizomes of *Rubia tinctorum* L.
- **Sample Preparation:**
  - Obtain dried, powdered plant material.
  - Prepare a hydromethanolic extract (e.g., using methanol-water mixture).
  - Dissolve the extract in **Dimethyl sulfoxide-d6 (DMSO-d6)** for NMR analysis. The residual proton signal of DMSO-d6 can be used as an internal reference for quantification.
- **Instrumentation & Data Acquisition:**
  - Use a standard NMR spectrometer (e.g., Bruker DPX300 or DRX500).
  - Record  $^1\text{H}$  NMR spectra under quantitative conditions (qNMR).
  - **Key identification signals:** The optimized method relies on specific chemical shifts for ruberythric acid and **lucidin-3-primeveroside**, which are identified and integrated against the reference signal.
- **Validation:** The method's accuracy was confirmed via comparison with HPLC-UV-MS analysis [4].

### Protocol 2: Monitoring **Lucidin** Degradation via HPLC

This protocol is based on research investigating the stability of **lucidin** under conditions used to extract dyes from historical textiles [2].

- **Objective:** To demonstrate the acid-catalyzed degradation of **lucidin** into xanthopurpurin.
- **Sample Preparation:**
  - Prepare a solution of **lucidin** (can be sourced commercially, e.g., from MedChemExpress) [1].
  - Heat the **lucidin** solution in a **37% hydrochloric acid: water (1:1, v/v)** mixture.
- **Instrumentation & Data Acquisition:**
  - Use **High-Performance Liquid Chromatography (HPLC)** with a UV/Vis or diode-array detector (DAD).
  - **Liquid Chromatography-Mass Spectrometry (LC-MS)** is recommended for conclusive identification of degradation products.
- **Expected Results:**
  - The HPLC chromatogram will show a decrease in the **lucidin** peak and the appearance of a new peak with a retention time and mass corresponding to a xanthopurpurin standard.
  - LC-MS data will show a molecular ion transition from **m/z = 269 (lucidin)** to **m/z = 239** (xanthopurpurin) [2].

The following diagram illustrates the degradation pathway of **lucidin** to xanthopurpurin under acidic conditions, as detailed in the protocol above.



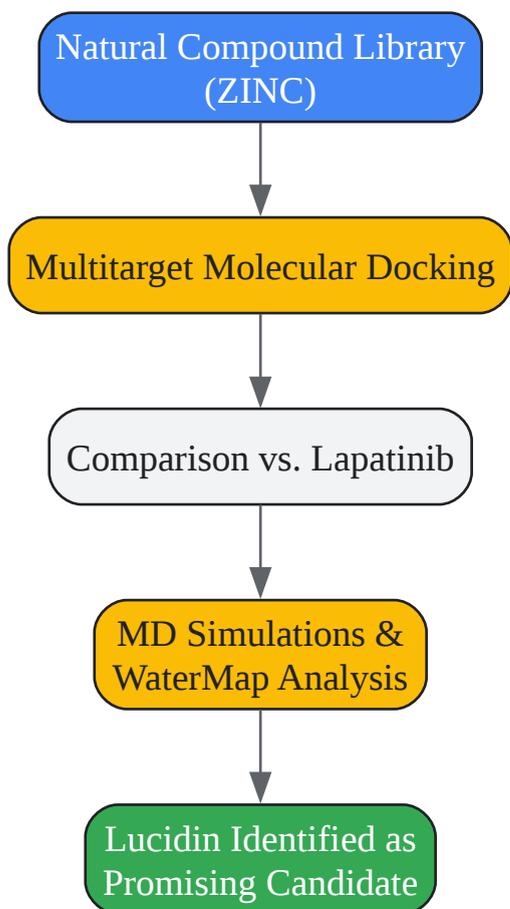
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## Research Application: **Lucidin** as a Multitargeted Breast Cancer Agent

A 2025 computational study proposed **lucidin** as a promising candidate for breast cancer therapy [3]. The research workflow and findings are summarized below.

- **Objective:** To evaluate **lucidin** as a multitargeted agent against key breast cancer signalling proteins and compare its efficacy with the FDA-approved drug Lapatinib.
- **Proteins Targeted:**
  - **Estrogen receptor alpha (ER $\alpha$ )** - PDBID: 1A52
  - **HER2** - PDBID: 1N8Z
  - **Cyclin-dependent kinase 2 (CDK2)** - PDBID: 3PXY
  - **PI3K alpha** - PDBID: 1E7U
- **Methodology:**
  - **Molecular Docking:** **Lucidin** was docked against the target proteins from a natural compound library.
  - **Interaction Fingerprints:** Analysis of binding interactions.
  - **WaterMap Computations:** 5 ns simulations to assess water thermodynamics at the binding site.
  - **Molecular Dynamics (MD) Simulations:** 100 ns simulations in water to evaluate the stability and behavior of the protein-**lucidin** complex.
- **Key Finding:** **Lucidin** demonstrated significant binding affinity and interaction potential, **outperforming Lapatinib** in terms of complex stability and favourable binding interactions across multiple targets [3].

The workflow for this computational study is outlined in the following diagram.



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## Conclusion

While a crystal structure of **lucidin** is not presented here, the available data paints a picture of a molecule with complex chemistry and significant biological potential. Its instability under acidic conditions is a critical factor for analytical and medicinal chemists to consider. Furthermore, its promising computational performance as a multitargeted anticancer agent indicates that **lucidin** remains a compelling subject for future research, warranting further experimental validation.

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## References

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